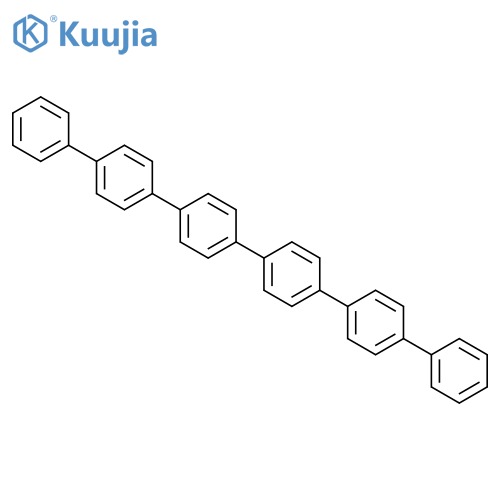Cas no 4499-83-6 (p-Sexiphenylene)

p-Sexiphenylene structure
商品名:p-Sexiphenylene
p-Sexiphenylene 化学的及び物理的性質
名前と識別子
-
- Sexiphenyl
- p-Sexiphenyl
- 1-phenyl-4-[4-[4-(4-phenylphenyl)phenyl]phenyl]benzene
- p-Sexiphenylene
- [1,1',4',1'',4'',1''',4''',1'''',4'''',1''''']Sexiphenyl
- 1-phenyl-4-{4-[4-(4-phenylphenyl)phenyl]phenyl}benzene
- EINECS 224-799-2
- para-hexaphenyl
- para-sexiphenyl
- Parasexipheyl
- p-Hexaphenyl
- p-Quaterphenyl,4,4'''-diphenyl
- p-Sexiphenyl,95%
- UNII-RD49NY98YH
- 1,1':4',1'':4'',1'''-Quaterphenyl, 4,4'''-diphenyl-
- FT-0635327
- SB66548
- ZEMDSNVUUOCIED-UHFFFAOYSA-N
- 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-Sexiphenyl
- S0220
- DTXSID20196353
- 4499-83-6
- AS-19302
- p-Quaterphenyl, 4,4'''-diphenyl-
- 1-PHENYL-4-(4-(4-(4-PHENYLPHENYL)PHENYL)PHENYL)BENZENE
- C36H26 (sexiphenyl)
- RD49NY98YH
- MFCD00039559
- AKOS015840519
- NS00046525
- AMY38648
- T72484
- Phthalocyanine Lead(II) (purified by sublimation)
- DB-051260
- DTXCID30118844
-
- MDL: MFCD00039559
- インチ: InChI=1S/C36H26/c1-3-7-27(8-4-1)29-11-15-31(16-12-29)33-19-23-35(24-20-33)36-25-21-34(22-26-36)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-26H
- InChIKey: ZEMDSNVUUOCIED-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6
計算された属性
- せいみつぶんしりょう: 458.20300
- どういたいしつりょう: 458.203
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 36
- 回転可能化学結合数: 5
- 複雑さ: 550
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 色と性状: クリーム粉
- 密度みつど: 1.102
- ゆうかいてん: >400℃
- ふってん: 703.2°Cat760mmHg
- フラッシュポイント: 381.2°C
- 屈折率: 1.636
- PSA: 0.00000
- LogP: 10.02160
- ようかいせい: 自信がない
p-Sexiphenylene セキュリティ情報
- 危険物輸送番号:3018
- WGKドイツ:3
- セキュリティの説明: S26; S36/37/39; S45
- RTECS番号:TF3125000
-
危険物標識:

- 包装等級:II
- 危険レベル:6.1(a)
- リスク用語:R23/24/25; R36/37/38
- セキュリティ用語:6.1(a)
- 包装カテゴリ:II
p-Sexiphenylene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
p-Sexiphenylene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P34300-250mg |
1-phenyl-4-[4-[4-(4-phenylphenyl)phenyl]phenyl]benzene |
4499-83-6 | 250mg |
¥508.0 | 2021-09-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230566-100mg |
p-Sexiphenyl |
4499-83-6 | 97% | 100mg |
¥382.00 | 2024-05-13 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P34300-1g |
1-phenyl-4-[4-[4-(4-phenylphenyl)phenyl]phenyl]benzene |
4499-83-6 | 1g |
¥1468.0 | 2021-09-08 | ||
| BAI LING WEI Technology Co., Ltd. | 617939-250MG |
p-Sexiphenyl, 97.5% |
4499-83-6 | 97.5% | 250MG |
¥ 638 | 2022-04-26 | |
| Cooke Chemical | A7355112-5g |
p-Sexiphenyl |
4499-83-6 | 95% | 5g |
RMB 6270.40 | 2025-02-20 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0220-100MG |
p-Sexiphenyl |
4499-83-6 | 100mg |
¥590.00 | 2023-09-07 | ||
| Cooke Chemical | A7355112-100MG |
p-Sexiphenyl |
4499-83-6 | 95% | 100mg |
RMB 559.20 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230566-250mg |
p-Sexiphenyl |
4499-83-6 | 97% | 250mg |
¥785.00 | 2024-05-13 | |
| A2B Chem LLC | AB78664-1g |
P-Sexiphenyl |
4499-83-6 | 1g |
$1063.00 | 2023-12-30 | ||
| Aaron | AR003UPG-100mg |
p-Sexiphenyl |
4499-83-6 | 97% | 100mg |
$43.00 | 2023-12-13 |
p-Sexiphenylene 関連文献
-
J?rn-Oliver Vogel,Ingo Salzmann,Steffen Duhm,Martin Oehzelt,Jürgen P. Rabe,Norbert Koch J. Mater. Chem. 2010 20 4055
-
Laura O. Péres,Fran?oise Guillet,Gérard Froyer Org. Biomol. Chem. 2004 2 452
-
Lidong Sun,Chunyang Liu,Daniel Queteschiner,Günther Weidlinger,Peter Zeppenfeld Phys. Chem. Chem. Phys. 2011 13 13382
-
Li-jing Gong,Cheng Ma,Chun-ping Li,Jin-kai Lv,Xiang-yu Zhang New J. Chem. 2020 44 10484
-
Thomas Plehn,Dirk Ziemann,Volkhard May Phys. Chem. Chem. Phys. 2018 20 26870
4499-83-6 (p-Sexiphenylene) 関連製品
- 612-71-5(1,3,5-Triphenylbenzene)
- 501-65-5(Diphenylacetylene)
- 92-06-8(M-Terphenyl)
- 644-08-6(4-Phenyltoluene)
- 25570-02-9(3,3',5,5'-Tetramethylbiphenyl)
- 135-70-6(P-Quaterphenyl)
- 643-93-6(3-Methyl-1,1'biphenyl)
- 613-33-2(4,4'-Bitoluene)
- 92-94-4(4-phenyl-1,1'-biphenyl)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:4499-83-6)P-SEXIPHENYL

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:4499-83-6)p-Sexiphenylene

清らかである:99%/99%
はかる:1g/5g
価格 ($):238.0/1076.0